(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

Stereochemistry Chiral Resolution Proline Analog

Choose this specific (1R,3aS,7aS) stereoisomer for your research to guarantee the defined cis-fused ring geometry critical for molecular recognition. Unlike generic octahydroisoindole mixtures, this enantiopure building block offers conformational rigidity essential for diastereoselective synthesis and peptidomimetic design. Ideal for developing ACE inhibitors and constrained proline analogues with enhanced metabolic stability.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 729556-25-6
Cat. No. B12530221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
CAS729556-25-6
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CNC2C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1
InChIKeyWSMBEQKQQASPPL-GJMOJQLCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid: Bicyclic Proline Analog for ACE Inhibitor Scaffolds and Chiral Research


(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid (CAS: 729556-25-6) is a chiral, saturated bicyclic amino acid featuring a cis-fused cyclohexane-pyrrolidine core and a carboxylic acid substituent at the 1-position. This compound belongs to the octahydroisoindole-1-carboxylic acid class, a well-documented family of conformationally constrained proline analogues of significant interest in medicinal chemistry and peptide mimetic design [1]. The specific (1R,3aS,7aS) stereochemistry dictates the precise spatial orientation of the carboxylic acid group, which is a critical determinant for molecular recognition and biological function [2].

Chiral Integrity and Conformational Constraints: Why (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid Cannot Be Arbitrarily Substituted


Substitution of (1R,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid with a generic octahydroisoindole derivative is scientifically unsound. The three chiral centers (C1, C3a, C7a) define a unique cis-fused ring geometry that locks the molecule into a specific, rigid conformation. This contrasts sharply with stereoisomers like (1S,3aR,7aR)-octahydro-1H-isoindole-1-carboxylic acid (its enantiomer) and trans-fused analogs (e.g., (1S,3aR,7aR)- or (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids), which adopt entirely different three-dimensional shapes [1]. In the context of ACE inhibitor design, the octahydroisoindole-1-carboxylic acid scaffold can yield derivatives with potency equivalent to clinically established drugs, but this activity is intrinsically linked to the specific stereochemistry employed [2]. Therefore, stereochemical purity is paramount, and any attempt at generic replacement with a different isomer or undefined stereochemistry is likely to compromise or abolish the intended biochemical activity.

Quantitative Differentiation of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid Against Key Comparators


Stereochemical Identity Determines Unique Conformational and Biological Profile

The (1R,3aS,7aS) configuration of this compound specifies a cis-fused bicyclic system with an axial carboxylic acid group. This is stereochemically distinct from its enantiomer, (1S,3aR,7aR)-octahydro-1H-isoindole-1-carboxylic acid, and from trans-fused analogs like (1S,3aR,7aR)-octahydroisoindole-1-carboxylic acid and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acid [1]. The defined InChI Key for the target compound (WSMBEQKQQASPPL-GJMOJQLCSA-N) is unique and provides absolute traceability for procurement .

Stereochemistry Chiral Resolution Proline Analog

Proven Scaffold for Generating ACE Inhibitors Equipotent to Clinical Standards

This compound serves as the foundational scaffold for the octahydroisoindole-1-carboxylic acid class of proline analogs. When incorporated into larger molecules as a replacement for L-proline, this scaffold has been shown to produce Angiotensin-Converting Enzyme (ACE) inhibitors that are equipotent to the clinically established drugs captopril and enalapril, both in vitro and in vivo [1]. This class-level inference underscores the utility of the core scaffold for generating biologically active molecules.

ACE Inhibitor Hypertension Cardiovascular

Imparts Rigid Conformation Superior to Flexible Proline Analogs

As a cis-fused bicyclic amino acid, (1R,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid possesses significantly greater conformational rigidity compared to simple proline analogs like L-proline or pipecolic acid [1]. The fused cyclohexane ring restricts the pyrrolidine ring's flexibility, reducing the number of accessible conformations and potentially enhancing target binding selectivity and metabolic stability. This is a class-wide advantage of bicyclic proline analogs, where the specific stereochemistry dictates the spatial orientation of the key carboxylic acid group [2].

Conformational Analysis Peptidomimetic Drug Design

Optimal Application Scenarios for (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid


Chiral Resolution and Enantioselective Synthesis

This scenario directly leverages the compound's well-defined, singular stereochemistry. Researchers requiring a specific enantiopure building block for diastereoselective transformations or chiral pool synthesis can prioritize this compound to ensure a defined outcome. Its utility as a scaffold for generating octahydroisoindole-1-carboxylic acid derivatives with controlled stereochemistry is well-documented [1].

Design and Synthesis of Constrained Peptidomimetics

Given its rigid, cis-fused bicyclic framework, the compound is an ideal proline surrogate in peptidomimetic design. It is well-suited for projects aiming to improve the metabolic stability, bioavailability, or target selectivity of peptide-based drug leads by restricting backbone flexibility, a key advantage of bicyclic proline analogs [2].

Development of ACE Inhibitor Candidates

Based on the established class-wide activity, this scaffold is a prime candidate for the development of novel Angiotensin-Converting Enzyme (ACE) inhibitors. As demonstrated in the literature, replacing proline with this bicyclic scaffold can yield potent antihypertensive compounds, making it a strategic starting point for cardiovascular drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.